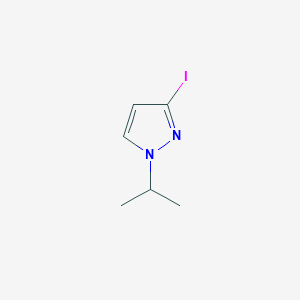

3-Iodo-1-isopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIHVCDANZPVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266115-22-3 | |

| Record name | 3-iodo-1-(propan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-iodo-1-isopropyl-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 3-iodo-1-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the , a valuable heterocyclic building block. Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical development, prized for their diverse biological activities.[1][2] The introduction of an iodine atom onto the pyrazole scaffold creates a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions to construct complex and novel chemical entities.[3][4] This document offers detailed, field-proven protocols for the N-isopropylation of pyrazole and the subsequent regioselective iodination at the C3-position. We delve into the underlying reaction mechanisms, explaining the causality behind experimental choices, and provide a full characterization profile of the target compound using modern spectroscopic techniques.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound is efficiently achieved in a two-step sequence starting from commercially available 1H-pyrazole. The chosen pathway is designed for high regioselectivity and overall good yield.

-

Step 1: N-Alkylation. Synthesis of the precursor, 1-isopropyl-1H-pyrazole, via direct N-alkylation of the pyrazole ring.

-

Step 2: Directed Iodination. Regioselective iodination of 1-isopropyl-1H-pyrazole at the C3-position using a directed metalation-iodination strategy.

The following workflow diagram illustrates the overall synthetic process.

Caption: High-level workflow for the .

Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 1-isopropyl-1H-pyrazole

The introduction of the isopropyl group onto the pyrazole nitrogen is a standard SN2 reaction. Pyrazole is first deprotonated by a base (potassium carbonate) to form the pyrazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of isopropyl bromide to yield the N-alkylated product.

Reaction Mechanism: N-Isopropylation

Caption: SN2 mechanism for the N-isopropylation of pyrazole.

Experimental Protocol

-

Materials:

-

1H-Pyrazole (1.0 eq)

-

Isopropyl bromide (1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1H-pyrazole and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Add isopropyl bromide dropwise to the suspension at room temperature.[5]

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

After the starting material is consumed, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or silica gel column chromatography to yield pure 1-isopropyl-1H-pyrazole.[6]

-

Step 2: Synthesis of this compound

Direct electrophilic iodination of a 1-substituted pyrazole typically occurs at the C4 position, which is the most electron-rich.[1][7] To achieve regioselective iodination at the C3 (or C5) position, a directed ortho-metalation (DoM) strategy is employed. The N1-isopropyl group directs the strong base, n-butyllithium (n-BuLi), to deprotonate the adjacent C5 proton. The resulting lithiated intermediate, a powerful nucleophile, is then quenched with an electrophilic iodine source (I₂) to install the iodine atom specifically at this position.

Reaction Mechanism: Directed Metalation-Iodination

Caption: Mechanism for regioselective C3/C5 iodination via directed lithiation.

Experimental Protocol

-

Materials:

-

1-Isopropyl-1H-pyrazole (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, typically 2.5 M in hexanes)

-

Iodine (I₂) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 1-isopropyl-1H-pyrazole and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe. Stir the resulting solution for 1 hour at -78 °C.[8]

-

In a separate flask, dissolve iodine in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C.[3][9]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

-

Characterization Data

The structural integrity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic methods.[10][11]

Spectroscopic Analysis

The following tables summarize the expected analytical data for the final product based on established principles and data from structurally related pyrazole derivatives.[12][13][14]

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.5-7.7 | d | ~2-3 | H-5 |

| ~6.2-6.4 | d | ~2-3 | H-4 | |

| ~4.4-4.6 | sept | ~6-7 | CH (isopropyl) | |

| ~1.4-1.6 | d | ~6-7 | CH₃ (isopropyl) | |

| ¹³C NMR | ~140-142 | C-5 | ||

| ~112-114 | C-4 | |||

| ~85-90 | C-3 (C-I) | |||

| ~50-52 | CH (isopropyl) | |||

| ~22-24 | CH₃ (isopropyl) |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Actual values may vary.

Table 2: Mass Spectrometry and Physical Data

| Parameter | Value |

| Molecular Formula | C₆H₉IN₂ |

| Molecular Weight | 236.06 g/mol |

| Mass Spec (EI) | m/z 236 (M⁺), fragments corresponding to loss of iodine and isopropyl groups. |

Conclusion

The synthetic route detailed in this guide, employing N-isopropylation followed by a directed metalation-iodination, represents a robust and highly regioselective method for preparing this compound. This protocol is designed to be reproducible and scalable for research purposes. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound. As a versatile intermediate, this compound opens the door to a vast chemical space, enabling the development of novel pyrazole-containing molecules for applications in drug discovery and agrochemical science through subsequent functionalization, primarily via transition-metal-catalyzed cross-coupling reactions.[15]

References

- BenchChem. (2025). Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. BenchChem.

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. BenchChem.

- Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Guidechem. (n.d.). How to Prepare 3-Iodo-1H-pyrazole?.

- ResearchGate. (n.d.). Synthesis of pyrazoles.

- University of Michigan. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.

- PMC - NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- PubChem. (n.d.). 1-isopropyl-1H-pyrazole. National Center for Biotechnology Information.

- Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.

- (n.d.). Combination of 1H and 13C NMR Spectroscopy.

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. BenchChem.

- ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

Spectroscopic Characterization of 3-iodo-1-isopropyl-1H-pyrazole: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of heterocyclic scaffolds, pyrazoles continue to garner significant attention due to their versatile biological activities. This guide provides an in-depth technical overview of the spectroscopic characterization of a key pyrazole derivative, 3-iodo-1-isopropyl-1H-pyrazole .

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. By delving into the principles behind the data acquisition and interpretation, this guide aims to equip the reader with the necessary knowledge to confidently identify and characterize this and similar molecules.

It is important to note that while extensive efforts have been made to obtain experimental data, the spectroscopic information presented herein is a combination of predicted data and analysis of closely related analogue compounds due to the current unavailability of complete experimental spectra for this compound in the public domain. This approach, however, provides a robust framework for understanding the expected spectroscopic behavior of the molecule.

Molecular Structure and Key Features

This compound possesses a unique combination of structural features that influence its spectroscopic properties. The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The substituents, an iodine atom at the 3-position and an isopropyl group at the 1-position, introduce distinct electronic and steric effects that are readily probed by various spectroscopic techniques.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the isopropyl group. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the pyrazole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 6.3 - 6.5 | Doublet | ~2-3 |

| H-5 | 7.4 - 7.6 | Doublet | ~2-3 |

| CH (isopropyl) | 4.4 - 4.6 | Septet | ~7 |

| CH₃ (isopropyl) | 1.4 - 1.6 | Doublet | ~7 |

Causality behind Predicted Shifts:

-

H-4 and H-5: The protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The H-5 proton is predicted to be downfield (higher ppm) compared to the H-4 proton. This is because the C-5 position is adjacent to the electron-donating nitrogen of the N-isopropyl group, while the C-4 is more influenced by the electron-withdrawing iodine at C-3.

-

Isopropyl Group: The methine proton (CH) of the isopropyl group is deshielded by the adjacent nitrogen atom and is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 60 - 70 |

| C-4 | 110 - 115 |

| C-5 | 135 - 140 |

| CH (isopropyl) | 50 - 55 |

| CH₃ (isopropyl) | 22 - 25 |

Causality behind Predicted Shifts:

-

C-3: The most upfield signal in the aromatic region is predicted for C-3, directly attached to the large, polarizable iodine atom. This is a characteristic effect of heavy halogens in ¹³C NMR.

-

C-4 and C-5: The C-5 carbon is expected to be the most downfield of the pyrazole ring carbons due to its position between two nitrogen atoms. The C-4 carbon will resonate at a more intermediate chemical shift.

-

Isopropyl Group: The chemical shifts for the isopropyl carbons are in the expected aliphatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (aliphatic) | Strong |

| 1550 - 1450 | C=N and C=C stretch (pyrazole ring) | Medium-Strong |

| 1385 - 1365 | C-H bend (isopropyl gem-dimethyl) | Medium |

| ~1100 | C-N stretch | Medium |

| < 700 | C-I stretch | Medium-Weak |

Interpretation of Key Bands:

The IR spectrum will be dominated by the strong C-H stretching vibrations of the isopropyl group in the aliphatic region. The aromatic C-H stretches of the pyrazole ring will appear at slightly higher wavenumbers. The characteristic ring stretching vibrations (C=N and C=C) are expected in the 1550-1450 cm⁻¹ region. The presence of the C-I bond can be inferred from a band in the far-infrared region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₆H₉IN₂), the expected molecular weight is approximately 236.06 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Interpretation |

| 236 | [M]⁺ | Molecular ion peak |

| 221 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |

| 194 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group |

| 127 | [I]⁺ | Iodine cation |

| 109 | [M - I]⁺ | Loss of the iodine atom |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Fragmentation Pathway:

Upon electron ionization, the molecule will form a molecular ion ([M]⁺). A prominent fragmentation pathway is the loss of the iodine atom, a good leaving group, to give a fragment at m/z 109. Another likely fragmentation is the loss of a methyl radical from the isopropyl group, resulting in a peak at m/z 221. The base peak could potentially be the isopropyl cation at m/z 43, a very stable secondary carbocation.

Figure 2: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC) inlet.

-

-

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

-

Detection and Data Processing:

-

The detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.

-

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. Through a combination of predicted data and analysis of analogous structures, we have detailed the anticipated features in ¹H NMR, ¹³C NMR, IR, and Mass spectra. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data for this and similar small organic molecules. A thorough understanding of these spectroscopic techniques and their application is indispensable for the unambiguous structural characterization of novel compounds in the pursuit of new therapeutic agents.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

An In-depth Technical Guide to 3-Iodo-1-isopropyl-1H-pyrazole: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1-isopropyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, combining the robust pyrazole core with a reactive iodine substituent and an isopropyl group that modulates solubility and steric interactions, make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, its characteristic reactivity in key cross-coupling reactions, and its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of approved pharmaceuticals.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which are crucial for drug-receptor interactions. The introduction of an iodine atom at the 3-position of the pyrazole ring provides a synthetic handle for further molecular elaboration through various cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[3] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5][6]

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central pyrazole ring, with an iodine atom at position 3, an isopropyl group attached to the nitrogen at position 1, and hydrogen atoms at positions 4 and 5.

Molecular Diagram:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1266115-22-3 | [7] |

| Molecular Formula | C₆H₉IN₂ | [7] |

| Molecular Weight | 236.05 g/mol | [7] |

| Appearance | Inferred to be a solid or liquid at room temperature | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and DMF. | - |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1H-pyrazole. The general strategy involves the N-isopropylation of the pyrazole ring followed by regioselective iodination at the 3-position.

3.1. Step 1: N-Isopropylation of 1H-Pyrazole

The introduction of the isopropyl group onto the pyrazole nitrogen can be accomplished via a standard N-alkylation reaction.

Caption: Synthesis of 1-isopropyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-isopropyl-1H-pyrazole

-

To a solution of 1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

To this suspension, add isopropyl bromide (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-isopropyl-1H-pyrazole.[9]

3.2. Step 2: Regioselective Iodination

The iodination of 1-isopropyl-1H-pyrazole is a critical step that introduces the reactive iodine atom. Several methods can be employed for the iodination of pyrazoles, with the choice of reagent influencing the regioselectivity. For 3-iodination, a common approach involves the use of n-butyllithium to deprotonate the 5-position, followed by quenching with iodine. However, a more direct electrophilic iodination at the 3-position can be challenging due to the directing effects of the N-alkyl group. A more reliable method involves the direct iodination of a pre-functionalized pyrazole or the use of specific iodinating agents that favor the 3-position. A general and effective method for the iodination of pyrazoles involves the use of iodine in the presence of an oxidizing agent or a strong base.[10]

Caption: Iodination of 1-isopropyl-1H-pyrazole.

Experimental Protocol: Iodination of 1-isopropyl-1H-pyrazole (Inferred)

-

Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.

-

Add a solution of iodine (1.2 eq) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.[1]

Chemical Reactivity and Synthetic Utility

The iodine atom at the 3-position of this compound is the key to its synthetic versatility, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

4.1. Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound readily participates in this reaction, providing access to a wide range of 3-alkynyl-1-isopropyl-1H-pyrazoles. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science.[11][12][13]

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N, add phenylacetylene (1.2 eq).

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.1 eq).

-

Heat the reaction mixture to 50-80 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, filter the reaction mixture to remove the ammonium salt precipitate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 3-(phenylethynyl)-1-isopropyl-1H-pyrazole.[14]

4.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful tool for C-C bond formation, reacting an organoboron compound with an organic halide. This compound serves as an excellent coupling partner, allowing for the introduction of various aryl and heteroaryl groups at the 3-position. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1399654-52-4|4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole|BLDpharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1266115-22-3 [chemicalbook.com]

- 8. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Electrophilic Iodination of 1-Isopropyl-1H-pyrazole

This guide provides a comprehensive technical overview of the electrophilic iodination of 1-isopropyl-1H-pyrazole, a critical transformation for synthesizing valuable intermediates in drug discovery and development. We will delve into the mechanistic underpinnings of this reaction, compare various synthetic protocols, and provide a detailed, field-tested experimental procedure.

Introduction: The Significance of Iodinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The functionalization of the pyrazole ring is a key strategy for modulating the biological activity of these compounds. Specifically, the introduction of an iodine atom creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][6] This enables the construction of complex molecular architectures, which is essential for the exploration of novel chemical space in the pursuit of new drug candidates.[2][7]

Core Principles: Mechanism and Regioselectivity of Pyrazole Iodination

The electrophilic iodination of 1-isopropyl-1H-pyrazole follows a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles.[8][9]

The Underlying Mechanism

The reaction is initiated by the generation of a potent electrophilic iodine species, typically I⁺ or a polarized iodine-containing molecule. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic iodine. This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible site on the 1-substituted pyrazole ring.[8][10] The subsequent loss of a proton from the resulting sigma complex (also known as an arenium ion) restores the aromaticity of the pyrazole ring, yielding the final 4-iodo-1-isopropyl-1H-pyrazole product.[8]

Caption: Generalized mechanism of electrophilic iodination of 1-isopropyl-1H-pyrazole.

Comparative Analysis of Iodination Methodologies

Several reagents and conditions have been developed for the electrophilic iodination of pyrazoles. The choice of method often depends on the substrate's reactivity, the desired regioselectivity, and practical considerations such as cost and safety. Below is a comparative summary of common iodination methods applicable to 1-isopropyl-1H-pyrazole.

| Method/Reagent | Typical Conditions | Advantages | Disadvantages |

| Iodine Monochloride (ICl) | CH₂Cl₂, Li₂CO₃, room temp.[6][11] | High reactivity, good yields, mild conditions.[11][12] | Moisture sensitive, can lead to chlorination byproducts. |

| N-Iodosuccinimide (NIS) | Acidic media (e.g., H₂SO₄, TFA), room temp. to 80 °C.[2][6][13] | Easy to handle solid, good for deactivated pyrazoles.[13][14] | Requires acidic conditions which may not be compatible with all functional groups.[15] |

| Iodine/Ceric Ammonium Nitrate (CAN) | Acetonitrile, reflux.[6][8][16] | Effective for a range of substituted pyrazoles.[6] | Oxidative conditions may not be suitable for sensitive substrates.[2] |

| Iodine/Hydrogen Peroxide | Water, room temp.[6] | "Green" and practical method using water as a solvent.[6] | Reaction times can be long depending on the substrate.[6] |

For 1-isopropyl-1H-pyrazole, a relatively electron-rich N-alkyl pyrazole, milder conditions are generally sufficient. The use of N-Iodosuccinimide (NIS) in a non-oxidizing acidic medium offers a balance of reactivity, selectivity, and ease of handling, making it a preferred method for this transformation.

Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is a self-validating system designed for high yield and purity of 4-iodo-1-isopropyl-1H-pyrazole.

Materials and Reagents

-

1-Isopropyl-1H-pyrazole (1.0 eq.)

-

N-Iodosuccinimide (NIS) (1.1 eq.)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Step-by-Step Procedure

-

Reaction Setup: To a solution of 1-isopropyl-1H-pyrazole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mmol). Cool the mixture to 0 °C in an ice bath.

-

Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.1 mmol) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to the reaction mixture to reduce any unreacted iodine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The bicarbonate wash is crucial to neutralize the trifluoroacetic acid catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-iodo-1-isopropyl-1H-pyrazole.

Caption: Experimental workflow for the synthesis of 4-iodo-1-isopropyl-1H-pyrazole.

Characterization Data

The final product, 4-iodo-1-isopropyl-1H-pyrazole, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₆H₉IN₂[17][18] |

| Molecular Weight | 236.05 g/mol [18][19] |

| Appearance | Solid[17] |

| CAS Number | 313350-82-2[17][18] |

Expected NMR and Mass Spectrometry data would further confirm the structure. For instance, the ¹H NMR spectrum would show characteristic signals for the isopropyl group and the two pyrazole ring protons. The mass spectrum would exhibit the molecular ion peak corresponding to the product's molecular weight.

Safety Considerations

Iodination reactions require careful handling of reagents and adherence to safety protocols.

-

N-Iodosuccinimide (NIS): NIS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

General Precautions: It is recommended to perform a "cold" or "dummy" run of the procedure to identify any potential issues before using valuable starting materials.[20] Always maintain a clean and organized workspace. For reactions involving radioactive iodine isotopes, stringent safety measures must be followed in accordance with institutional and regulatory guidelines.[20][21]

Conclusion

The electrophilic iodination of 1-isopropyl-1H-pyrazole is a robust and highly regioselective transformation that provides a valuable intermediate for the synthesis of diverse and complex molecules for drug discovery. The use of N-iodosuccinimide in the presence of a catalytic amount of acid offers a reliable and efficient method for this conversion. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can confidently and successfully synthesize 4-iodo-1-isopropyl-1H-pyrazole for their research and development endeavors.

References

- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (URL: )

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. (URL: [Link])

- The Role of Pyrazole Deriv

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. (URL: [Link])

- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (URL: )

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

- An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole - Benchchem. (URL: )

- Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem. (URL: )

-

Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. (URL: [Link])

- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem. (URL: )

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (URL: [Link])

-

Iodinations: Standard Operating Procedures | The University of Vermont. (URL: [Link])

- Iodine Clock Reaction Safety. (URL: )

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (URL: )

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: )

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (URL: [Link])

- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem. (URL: )

- Iodine 125-I ( 125 I) safety information and specific handling precautions 125 I is considered toxic because of its affinity for. (URL: )

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Peculiarities of iodination of pyrazoles by iodine and iodic acid - INIS-IAEA. (URL: [Link])

-

Iodine - Hazardous Substance Fact Sheet. (URL: [Link])

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (URL: [Link])

-

Synthesis of iodinated pyrazoles.[a] [a] Reaction conditions: Phenyl... - ResearchGate. (URL: [Link])

- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem. (URL: )

-

N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (URL: [Link])

-

Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole | Request PDF - ResearchGate. (URL: [Link])

-

4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. (URL: [Link])

-

Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (URL: [Link])

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC - PubMed Central. (URL: [Link])

-

5 - Organic Syntheses Procedure. (URL: [Link])

- [Ce(L-Pro)2]2 (Oxa)

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])

-

4-Iodo-1-isopropyl-1H-pyrazole, 1 gram - CP Lab Safety. (URL: [Link])

-

(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. imperial.ac.uk [imperial.ac.uk]

- 11. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 12. calibrechem.com [calibrechem.com]

- 13. researchgate.net [researchgate.net]

- 14. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [sigmaaldrich.com]

- 18. calpaclab.com [calpaclab.com]

- 19. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 20. ehs.umich.edu [ehs.umich.edu]

- 21. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]

An In-depth Technical Guide to Regioselectivity in the Synthesis of Substituted Pyrazoles

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutic design. Its prevalence in blockbuster drugs underscores the necessity of precise and predictable synthetic control. However, the synthesis of unsymmetrically substituted pyrazoles is frequently complicated by a lack of regioselectivity, leading to isomeric mixtures that are challenging and costly to separate. This guide provides an in-depth exploration of the core principles governing regioselectivity in pyrazole synthesis, offering field-proven insights and actionable protocols to navigate this critical challenge.

The Foundational Challenge: Regioselectivity in Pyrazole Synthesis

The classical and most direct route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[1][2] While elegant in its simplicity, this method introduces the fundamental challenge of regioselectivity when an unsymmetrical 1,3-dicarbonyl is employed. The substituted hydrazine can attack either of the two distinct carbonyl groups, potentially leading to two different regioisomeric pyrazoles.[3][4] The ability to selectively synthesize one isomer over the other is paramount for efficient drug development and manufacturing.

The regiochemical outcome is a delicate interplay of several factors:

-

Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[3]

-

Electronic Effects: The electronic nature of the substituents significantly influences the electrophilicity of the carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl for nucleophilic attack.[3][4]

-

Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically influence the reaction pathway and, consequently, the isomeric ratio.[4][5][6]

The Knorr Pyrazole Synthesis: A Deeper Dive into Regiocontrol

The Knorr synthesis remains a workhorse for pyrazole formation.[7][8][9] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3] The initial point of attack by the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl dictates the final regioisomer.

Mechanism and Regiochemical Fork

The reaction pathway can be visualized as a critical branching point after the initial nucleophilic attack. The choice of which carbonyl is attacked first determines the structure of the resulting pyrazole.

Caption: Knorr pyrazole synthesis pathways.

Influence of Reaction Conditions on Regioselectivity

The choice of solvent and the pH of the reaction medium can have a profound impact on the regioselectivity. Aprotic dipolar solvents have been shown to give improved results compared to polar protic solvents like ethanol.[2][5]

| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Equimolar | [2] |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | >98:2 | [2][5] |

| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | [3] |

| 1-Phenyl-1,3-butanedione | Methylhydrazine | Acetic Acid | 80:20 | [3] |

| 4,4-Difluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | 86:14 to >99.8:0.2 | [5] |

| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 |

Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-trifluoromethyl-5-arylpyrazoles[5]

-

To a solution of the 4,4,4-trifluoro-1-arylbutane-1,3-dione (1.0 equiv) in N,N-dimethylacetamide (DMAc) is added the arylhydrazine hydrochloride (1.0 equiv).

-

A catalytic amount of concentrated hydrochloric acid (50 mol%) is added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The crude product is isolated by precipitation with water and purified by crystallization or column chromatography.

-

The regioisomeric ratio is determined by HPLC analysis of the crude product.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides an alternative route to pyrazoles, often proceeding through a pyrazoline intermediate which is subsequently oxidized.[10][11] This method can offer improved regioselectivity compared to the Knorr synthesis.

Mechanism and Regiocontrol

The initial step is a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and oxidation. The regioselectivity is generally governed by the initial nucleophilic attack of the substituted nitrogen of the hydrazine.

Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

An iodine-mediated metal-free oxidative C-N bond formation has been developed for a one-pot synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts, avoiding the isolation of unstable hydrazone intermediates.[11] This method demonstrates high regioselectivity.

Experimental Protocol: Iodine-Mediated Synthesis of 3,5-Disubstituted Pyrazoles[12]

-

A mixture of the α,β-unsaturated carbonyl compound (1.0 mmol), hydrazine salt (1.2 mmol), and iodine (1.2 mmol) in ethanol (5 mL) is refluxed.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.

-

The residue is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium thiosulfate solution, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions offer a powerful and often highly regioselective method for constructing the pyrazole ring.[12][13][14] Common 1,3-dipoles used for this purpose include diazo compounds and nitrile imines.

Synthesis from Diazo Compounds and Alkynes

The reaction of diazo compounds with alkynes is a classic example of a [3+2] cycloaddition to form pyrazoles.[12][13][15][16] The regioselectivity is dictated by the electronic properties of both the diazo compound and the alkyne.

A catalyst-free cycloaddition of α-diazocarbonyl compounds to alkynes under solvent-free conditions by simple heating has been reported to afford pyrazoles in high yields and with significant regioselectivity, particularly with electron-deficient alkynes.[13][15]

Synthesis from Nitrile Imines

Nitrile imines, typically generated in situ from hydrazonoyl chlorides, react with various dipolarophiles to yield pyrazoles.[17][18] A highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through the 1,3-dipolar cycloaddition of nitrile imines with Morita–Baylis–Hillman carbonates.[18]

Experimental Protocol: Catalyst-Free Cycloaddition of a Diazo Compound to an Alkyne[14]

-

A mixture of the diazo compound (1.0 equiv) and the alkyne (1.2 equiv) is heated, with or without a solvent, depending on the reactivity of the substrates.

-

The reaction progress is monitored by ¹H NMR of the reaction mixture.

-

Upon completion, if the product is obtained in high purity, no further purification is needed. Otherwise, the product is purified by column chromatography.

Modern and Multicomponent Approaches

Recent advances have focused on the development of multicomponent reactions (MCRs) and novel catalytic systems to achieve high regioselectivity and efficiency.[10][19][20]

Synthesis from Enaminones

Enaminones are versatile precursors for pyrazole synthesis.[1][21][22][23] A metal-free cascade reaction between enaminones, hydrazines, and DMSO (as a C1 source) catalyzed by molecular iodine has been developed for the synthesis of 1,4-disubstituted pyrazoles.[22][23]

Experimental Protocol: Synthesis of 1,4-Disubstituted Pyrazoles from Enaminones[24]

-

To a round-bottom flask are added the enaminone (0.2 mmol), hydrazine hydrochloride (0.4 mmol), I₂ (10 mol%), and Selectfluor (5.0 equiv) in DMSO (2 mL).

-

The mixture is stirred at the appropriate temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The residue is purified by column chromatography.

Conclusion and Future Outlook

The regioselective synthesis of substituted pyrazoles is a critical aspect of modern organic and medicinal chemistry. While classical methods like the Knorr synthesis present inherent challenges, a deep understanding of the interplay between steric effects, electronic factors, and reaction conditions allows for a significant degree of control. The judicious choice of solvent, pH, and starting materials can often steer the reaction towards the desired regioisomer.

Furthermore, the development of modern synthetic methodologies, including multicomponent reactions and novel catalytic systems, continues to provide more efficient and highly regioselective routes to these important heterocyclic compounds. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated strategies for the precise and predictable synthesis of complex pyrazole derivatives, further empowering the fields of drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6469. [Link]

-

National Center for Biotechnology Information. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1033-1061. [Link]

-

Scientific & Academic Publishing. (2015). Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach. International Journal of Organic Chemistry, 5, 225-231. [Link]

- Google Patents. (1980).

-

National Center for Biotechnology Information. (2021). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters, 23(15), 5896-5900. [Link]

-

American Chemical Society. (2020, November 16). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters, 22(23), 9226-9230. [Link]

-

American Chemical Society. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters, 8(13), 2675-2678. [Link]

-

National Center for Biotechnology Information. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Scientific Reports, 7, 40616. [Link]

-

Organic Chemistry Portal. (n.d.). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 12(7), 1253-1257. [Link]

-

American Chemical Society. (2021). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters, 23(15), 5896-5900. [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

American Chemical Society. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12217-12227. [Link]

-

Royal Society of Chemistry. (2013). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 11(37), 6250-6254. [Link]

-

American Chemical Society. (2021, December 15). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

-

Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1033-1061. [Link]

-

Indian Academy of Sciences. (2002). A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. Journal of Chemical Sciences, 114(3), 229-234. [Link]

-

Royal Society of Chemistry. (2022). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 20(29), 5693-5697. [Link]

-

Royal Society of Chemistry. (2016). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 14(2), 588-596. [Link]

-

ResearchGate. (2020). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from [Link]

-

American Chemical Society. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8967-8970. [Link]

-

Royal Society of Chemistry. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2425. [Link]

-

MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3297. [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Pechmann pyrazole synthesis. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Pechmann Pyrazole Synthesis. Retrieved from [Link]

-

YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]

- 12. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 21. Pyrazole synthesis [organic-chemistry.org]

- 22. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

The Alchemist's Halogen: A Technical Guide to the Reactivity of the C-I Bond in Iodinated Pyrazoles

Introduction: The Privileged Scaffold and the Versatile Handle

In the landscape of medicinal chemistry and drug development, the pyrazole ring stands as a "privileged scaffold." Its unique electronic properties and ability to engage in various biological interactions have cemented its presence in numerous marketed drugs. However, the true potential of this scaffold is only unlocked through precise functionalization. This is where the carbon-iodine (C-I) bond on the pyrazole ring emerges as a critical tool. The C-I bond acts as a versatile synthetic "handle," enabling chemists to introduce a vast array of molecular complexity through modern cross-coupling reactions.

This guide provides an in-depth exploration of the reactivity of the C-I bond in iodinated pyrazoles. We will move beyond simple reaction schemes to dissect the underlying principles that govern this reactivity, offering field-proven insights into experimental design, catalyst selection, and troubleshooting. For researchers, scientists, and drug development professionals, mastering the chemistry of iodinated pyrazoles is not just an academic exercise; it is a direct pathway to accelerating the discovery of novel chemical entities.

Chapter 1: The Foundation – Regioselective Synthesis of Iodinated Pyrazoles

Before we can harness the reactivity of the C-I bond, we must first be able to install it with precision. The pyrazole ring offers two primary positions for iodination: C4 and C5. The ability to selectively target one over the other is paramount for any synthetic campaign. The choice of iodination strategy is dictated by the desired regioisomer, a decision driven by the underlying reaction mechanism.

Causality of Regioselection:

The regioselectivity of pyrazole iodination hinges on the electronic nature of the pyrazole ring and the mechanism of the chosen iodinating system.

-

Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the prime target for electrophilic attack. Reagents that generate an electrophilic iodine species (like I⁺) will preferentially react at this position. Systems like Ceric Ammonium Nitrate (CAN) with elemental iodine (I₂) operate through this pathway.[1][2]

-

Directed Deprotonation-Trapping: Conversely, the C5 proton is the most acidic due to the inductive effect of the adjacent ring nitrogen. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) allows for selective deprotonation at C5, generating a pyrazolide anion. This potent nucleophile can then be trapped with an electrophilic iodine source, such as elemental iodine, to furnish the 5-iodo isomer with high fidelity.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 4-Iodopyrazoles via CAN-Mediated Iodination [2] This protocol is a self-validating system. The disappearance of the starting material (monitored by TLC/LC-MS) and the appearance of a single, higher Rf product spot confirms the progress of the reaction. The oxidative nature of CAN is evidenced by the color changes during the reaction.

-

Setup: To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

-

Reaction: Reflux the reaction mixture overnight. Monitor for completion by TLC or LC-MS.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).

-

Purification: Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench excess iodine, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Iodopyrazoles via Deprotonation-Trapping [2] The success of this protocol relies on strictly anhydrous and anaerobic conditions to prevent quenching of the highly reactive lithium pyrazolide intermediate. The deep color change upon addition of n-BuLi indicates the formation of the anion.

-

Setup: In a flame-dried flask under an inert argon atmosphere, dissolve the starting pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.3 mmol of a 2.5 M solution in hexanes) dropwise. Stir the mixture at -78 °C for 10 minutes.

-

Iodination: Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL).

-

Workup: Allow the reaction to gradually warm to room temperature over 4 hours. Dilute with dichloromethane (30 mL) and wash with saturated aqueous Na₂S₂O₃ (10 mL) and water (5 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

| Pyrazole Substrate | Reagents | Position Iodinated | Typical Yield (%) | Reference |

| 1-Aryl-3-CF₃-pyrazole | CAN, I₂ | C4 | 70-95 | [1][2] |

| 1-Aryl-3-CF₃-pyrazole | n-BuLi, I₂ | C5 | 65-89 | [1][2] |

Chapter 2: The Core Reactivity – Palladium-Catalyzed Cross-Coupling

The utility of the C-I bond is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The fundamental reason for its high reactivity lies in bond dissociation energies: the C-I bond is significantly weaker than C-Br and C-Cl bonds, making it more susceptible to the initial, often rate-determining, oxidative addition step in the catalytic cycle.[4][5] This inherent reactivity makes iodopyrazoles ideal substrates, often allowing for milder reaction conditions and broader substrate scope compared to their bromo- or chloro-counterparts.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[6] For iodopyrazoles, this reaction provides a direct route to biaryl and vinyl-pyrazole structures prevalent in pharmaceuticals.

Causality in Protocol Design:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[2][6] Alternatively, a combination of a Pd(II) pre-catalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) can be used, which generates the active Pd(0) species in situ.[4][7]

-

Base: A base, typically an inorganic carbonate like Na₂CO₃ or K₂CO₃, is essential for the transmetalation step, activating the boronic acid partner.[6][7]

-

Solvent: A mixed solvent system, often dioxane/water or DMF/water, is used to dissolve both the organic-soluble pyrazole and the inorganic base/boronic acid salt.[2][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

-

Setup: In a Schlenk tube under an argon atmosphere, combine the 4-iodopyrazole derivative (0.1 mmol), the aryl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and sodium carbonate (2.5 equiv.).[2]

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (2 mL).

-

Reaction: Heat the reaction mixture at 90 °C for 6 hours or until completion as monitored by TLC/LC-MS.[2]

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Trustworthiness Note: A key side reaction with highly reactive iodopyrazoles is hydro-dehalogenation, where the C-I bond is cleaved and replaced by a C-H bond.[8] Running a control reaction without the boronic acid can help quantify the extent of this side reaction and validate that the observed product formation is indeed from the desired coupling.

| Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |

| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 56 | [1] |

| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 62 | [1] |

| 1-Boc-4-iodopyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 95 | [4][7] |

Sonogashira Coupling: Accessing Alkynylpyrazoles

The Sonogashira coupling provides a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne, giving access to conjugated enyne systems and arylalkynes.[9][10] This reaction is instrumental for creating rigid linkers in drug molecules or as precursors for further cyclization reactions.[11]

Causality in Protocol Design:

-

Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which speeds up the transmetalation step.[7][9][11]

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine, serves a dual role: it acts as the solvent and also neutralizes the HX acid formed during the reaction.[7][11]

Experimental Protocol: General Procedure for Sonogashira Coupling [7][11]

-

Setup: To a solution of the iodopyrazole (1.0 equiv) in a suitable solvent (e.g., DMF or triethylamine), add the terminal alkyne (1.2 equiv) and the amine base (if not the solvent).

-

Catalyst Addition: Degas the mixture with argon for 15-20 minutes. Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

-

Reaction: Stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and dilute with an organic solvent.

-